![molecular formula C14H12FNO2 B5817720 4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5817720.png)

4-[(2-fluorobenzyl)oxy]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

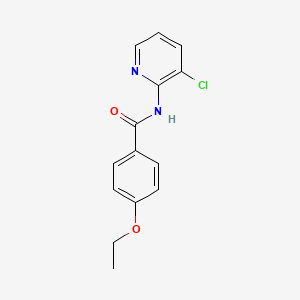

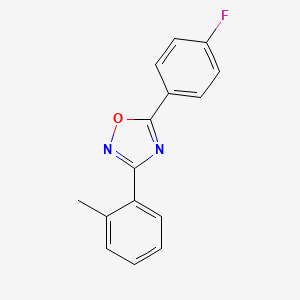

“4-[(2-fluorobenzyl)oxy]benzamide” is a chemical compound with the empirical formula C14H11FO3 . It has a molecular weight of 246.23 . It is a solid substance .

Synthesis Analysis

The synthesis of benzamides, which includes “4-[(2-fluorobenzyl)oxy]benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “4-[(2-fluorobenzyl)oxy]benzamide” can be represented by the SMILES stringO=C(O)C(C=C1)=CC=C1OCC2=CC=CC=C2F . This indicates the presence of a benzamide group attached to a fluorobenzyl group via an oxygen atom . Physical And Chemical Properties Analysis

“4-[(2-fluorobenzyl)oxy]benzamide” is a solid substance . Its molecular weight is 246.23 . The compound’s InChI key is PKWADBDVMROXJB-UHFFFAOYSA-N .Applications De Recherche Scientifique

Inhibition of PARP10/ARTD10

OUL35 derivative 32 is a potent and selective inhibitor of mono-ADP-ribosyltransferase PARP10/ARTD10 . It has an IC50 of 230 nM and can rescue HeLa cells from ARTD10-induced cell death . This application is particularly relevant in the field of cancer research, where inhibition of PARP10/ARTD10 could potentially be used as a therapeutic strategy .

Structural Studies

The compound has been used in structural studies, specifically in the study of the PARP15 catalytic domain mutant (Y598L) in complex with OUL35 . This kind of application is crucial in understanding the molecular mechanisms of enzymes and can aid in the development of new drugs .

Leukemia Treatment

OUL35 derivative 32 has been identified as a potential therapeutic agent in the treatment of leukemia . It was found to alleviate myeloid hyperplasia induced by the E2A-PBX1 fusion protein in zebrafish and inhibit the growth and oncogenicity of human pre-B ALL cells with E2A-PBX1 .

Targeting TNF/IL-17/MAPK Signaling Pathway

The compound has been found to target the TNF/IL-17/MAPK signaling pathway . This pathway is involved in various cellular processes, including inflammation and cell growth, and its dysregulation is associated with several diseases, including cancer .

Drug Discovery

OUL35 derivative 32 is a valuable tool in drug discovery . Its unique structure and properties make it a useful starting point for the development of new drugs .

Antioxidant Activity

Benzamides, the class of compounds to which OUL35 derivative 32 belongs, have been found to exhibit antioxidant activity . This property could potentially be harnessed in the development of treatments for diseases associated with oxidative stress .

Mécanisme D'action

Target of Action

The primary target of OUL35 derivative 32, also known as 4-[(2-fluorobenzyl)oxy]benzamide, is the enzyme ARTD10 (PARP-10) . ARTD10 is a mono-ADP-ribosyltransferase that carries out mono-ADP-ribosylation of a range of cellular proteins, affecting their activities .

Mode of Action

OUL35 derivative 32 acts as a potent and selective inhibitor of ARTD10 . It binds to endogenous ARTD10 in cells, inhibiting its activity . This compound has an IC50 value of 230 nM, indicating its high potency .

Biochemical Pathways

ARTD10 plays a role in various cellular signaling events and DNA repair processes . By inhibiting ARTD10, OUL35 derivative 32 can influence these pathways.

Result of Action

OUL35 derivative 32 has been shown to rescue HeLa cells from ARTD10-induced cell death . This suggests that the compound’s action results in a protective effect on cells under certain conditions. Additionally, it has been found to sensitize cells to DNA damage .

Propriétés

IUPAC Name |

4-[(2-fluorophenyl)methoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHAVVDXPGTLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B5817651.png)

![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)

![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5817691.png)

![2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5817694.png)

![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5817699.png)

![4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5817726.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5817732.png)